(4-(Difluoromethyl)phenyl)boronic acid
Overview
Description
“(4-(Difluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 946525-43-5. It has a molecular weight of 171.94 and its IUPAC name is 4-(difluoromethyl)phenylboronic acid . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “(4-(Difluoromethyl)phenyl)boronic acid” is 1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-(Difluoromethyl)phenyl)boronic acid” has a molecular weight of 171.94 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Sensing Applications in Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Boronic acids, including 4-Difluoromethylphenylboronic acid, are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which is exploited in the development of sensors for various analytes .
Methods of Application
The typical method involves the use of boronic acid as a recognition molecule in sensor design. The boronic acid interacts with a diol-containing analyte, leading to a measurable change, often in fluorescence .
Results Summary
These sensors have been used to detect carbohydrates, catecholamines, and reactive oxygen species with high specificity. The quantitative data often involve changes in fluorescence intensity corresponding to analyte concentration .
Therapeutic Applications in Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
Boronic acids are utilized in drug development due to their biological activity and their role in enzyme inhibition, which can be beneficial in designing therapeutic agents .
Methods of Application
In drug synthesis, 4-Difluoromethylphenylboronic acid can be involved in cross-coupling reactions to create complex molecules. The boronic acid group is a key functional group in these reactions .
Results Summary
The outcomes include the development of potential drug candidates with boronic acid moieties that exhibit desired biological activities. The results are typically presented as inhibition constants or therapeutic efficacy in preclinical models .
Material Science for Smart Polymers
Scientific Field
Material Science
Application Summary
In material science, boronic acids are incorporated into smart polymers that respond to environmental stimuli, such as pH or the presence of diols .
Methods of Application
4-Difluoromethylphenylboronic acid can be polymerized or grafted onto polymer backbones. The resulting materials exhibit changes in properties like swelling or color in response to analytes .
Results Summary
The smart polymers show quantifiable changes in physical properties, which are measured and analyzed statistically to determine responsiveness and sensitivity .
Bioconjugation in Proteomics
Scientific Field
Proteomics
Application Summary
Boronic acids are used for bioconjugation, attaching biomolecules to proteins or other macromolecules for labeling or modification purposes .
Methods of Application
The boronic acid moiety reacts with cis-diols on the surface of proteins, forming stable covalent bonds. This is used for attaching fluorescent labels or other probes .
Results Summary
The efficiency of labeling is often quantified by fluorescence measurements or mass spectrometry, providing data on the extent of modification and the stability of the bioconjugates .
Separation Technologies in Biochemistry
Scientific Field
Biochemistry
Application Summary
Boronic acids are applied in separation technologies, such as chromatography, to selectively bind and separate compounds like sugars or nucleotides .
Methods of Application
4-Difluoromethylphenylboronic acid can be attached to chromatography resins, where it selectively binds to molecules with diol groups during the separation process .
.
Biosensors in Glycobiology
Scientific Field
Glycobiology
Application Summary
In glycobiology, boronic acids are used to create biosensors for the detection and quantification of sugars and glycoconjugates .
Methods of Application
Sensors are designed with 4-Difluoromethylphenylboronic acid as the recognition element. The interaction with sugars leads to a detectable signal, often through a change in fluorescence .
Results Summary
These biosensors provide quantitative data on sugar concentrations, with applications in medical diagnostics and research. The data include sensitivity, selectivity, and detection limits .
This analysis showcases the versatility of 4-Difluoromethylphenylboronic acid in scientific research, with each application harnessing its unique chemical properties for innovative solutions across various fields.
Electrophoresis in Glycated Molecule Analysis
Scientific Field
Bioanalytical Chemistry
Application Summary
This compound is used in the electrophoretic analysis of glycated molecules, which are important biomarkers for diseases like diabetes .
Methods of Application
The boronic acid interacts with the cis-diols of glycated molecules, affecting their migration during electrophoresis and allowing for their separation and analysis .
Results Summary
The results include improved resolution and detection of glycated proteins and sugars, which are quantified using specific electrophoretic techniques .
Microparticle Synthesis for Analytical Methods
Scientific Field
Nanotechnology
Application Summary
4-Difluoromethylphenylboronic acid is used as a building block in the synthesis of microparticles designed for advanced analytical methods .
Methods of Application
The boronic acid is incorporated into the structure of microparticles, which can then interact with target molecules for detection or separation purposes .
Results Summary
These microparticles have been shown to enhance the sensitivity and specificity of various analytical techniques, including chromatography and mass spectrometry .
Controlled Release Systems in Pharmacology
Scientific Field
Pharmacology
Application Summary
The compound is involved in the creation of controlled release systems, such as those used for the regulated delivery of insulin .
Methods of Application
Boronic acid-functionalized materials respond to glucose levels, triggering the release of insulin in a controlled manner .
Results Summary
Studies have demonstrated the potential of these systems to maintain glucose homeostasis in diabetic models, with data showing regulated insulin release correlated with glucose concentrations .
Detection of Explosives in Security
Scientific Field
Security and Detection
Application Summary
4-Difluoromethylphenylboronic acid is utilized in the detection of explosives by forming conjugated fluorodiazaborinines .
Methods of Application
The compound reacts with diamines via an intermolecular dehydration reaction to form structures that are sensitive to explosive compounds .
Results Summary
The detection systems based on this reaction have been reported to identify explosive materials with high selectivity and sensitivity, providing crucial data for security applications .
Suzuki Cross-Coupling Reactions in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
It is employed in Suzuki cross-coupling reactions to create fluorinated biaryl derivatives, which are valuable in various chemical industries .
Methods of Application
The boronic acid reacts with aryl and heteroaryl halides in the presence of a palladium catalyst to form the desired biaryl compounds .
Cell Labelling and Modification in Cell Biology
Scientific Field
Cell Biology
Application Summary
This boronic acid is used for cell labelling and modification, aiding in the study of cell surface markers and cellular interactions .
Methods of Application
The compound selectively binds to cell surface diols, allowing for the attachment of labels or therapeutic agents .
Results Summary
The effectiveness of cell labelling is evaluated through fluorescence microscopy or flow cytometry, providing quantitative data on cell surface modifications .
These additional applications highlight the broad utility of 4-Difluoromethylphenylboronic acid in various scientific disciplines, each leveraging its unique chemical properties for innovative and practical solutions.
Fluorescent Sensing of Carbohydrates
Application Summary
This compound is used in the development of fluorescent sensors for detecting carbohydrates, due to its ability to form cyclic esters with diols .
Methods of Application
The boronic acid is incorporated into fluorescent sensors that undergo a change in fluorescence upon binding with carbohydrates .
Results Summary
These sensors have been utilized for rapid and sensitive detection of glucose and other sugars, with applications in diabetes monitoring and food industry quality control .
Suzuki-Miyaura Cross-Coupling Reactions
Application Summary
4-Difluoromethylphenylboronic acid is a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules .
Methods of Application
It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl derivatives .
Results Summary
The reactions typically yield a variety of functionalized biaryls or alkenes, which are essential in pharmaceuticals and materials science .
Electrophoresis of Glycated Molecules
Application Summary
The boronic acid is used in electrophoresis for the separation and analysis of glycated molecules, which are significant in diagnosing and monitoring diabetes .
Methods of Application
It interacts with glycated molecules, affecting their migration during electrophoresis, which facilitates their separation .
Results Summary
This method enhances the resolution and detection of glycated proteins and sugars, providing valuable information for clinical diagnostics .
Polymer Synthesis for Controlled Release
Scientific Field
Polymer Chemistry
Application Summary
In polymer chemistry, this boronic acid is used to synthesize polymers that can respond to stimuli such as glucose levels for controlled release applications .
Methods of Application
The boronic acid is incorporated into polymers that react to glucose, triggering the release of therapeutic agents like insulin .
Results Summary
These polymers are being studied for their potential to maintain glucose homeostasis in diabetic patients, with promising results in controlled drug delivery .
Development of Therapeutics
Application Summary
4-Difluoromethylphenylboronic acid is used in the synthesis of therapeutic agents due to its biological activity and role in enzyme inhibition .
Methods of Application
It is involved in various chemical reactions to create molecules with potential therapeutic effects .
Results Summary
Compounds developed using this boronic acid have shown promise in preclinical trials, particularly in targeting diseases at the molecular level .
Cell Labelling and Tracking
Application Summary
This compound is employed in cell labelling and tracking, aiding in the study of cellular processes and molecular biology .
Methods of Application
The boronic acid selectively binds to cell surface diols, allowing for the attachment of fluorescent labels or other markers .
Results Summary
The labelled cells can be tracked and analyzed using techniques like fluorescence microscopy, providing insights into cell behavior and interactions .
Safety And Hazards
“(4-(Difluoromethyl)phenyl)boronic acid” is classified as dangerous with the signal word “Danger”. It has hazard statements H228-H302-H314-H412, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and wearing suitable personal protective equipment .
properties
IUPAC Name |
[4-(difluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBDGFRIWAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609749 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethyl)phenyl)boronic acid | |
CAS RN |
946525-43-5 | |
Record name | [4-(Difluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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